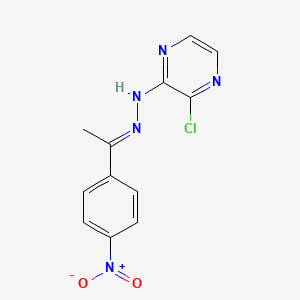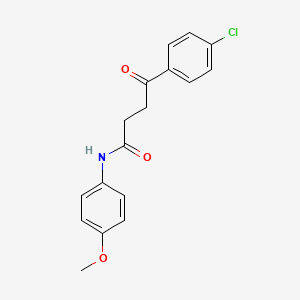
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide, also known as PEAQX, is a selective antagonist of the AMPA receptor. It is a chemical compound that has been extensively researched for its potential therapeutic applications in the treatment of neurological disorders.
作用機序
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide selectively binds to the AMPA receptor and inhibits the flow of positively charged ions, such as calcium and sodium, into the cell. This inhibition results in a decrease in neuronal excitation and can potentially reduce the damage caused by excessive excitatory signaling. This compound has been shown to be highly selective for the AMPA receptor and does not affect other glutamate receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that this compound can reduce neuronal damage caused by ischemia, which is a lack of blood flow to the brain. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to reduce epileptic seizures in animal models of epilepsy.
実験室実験の利点と制限
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has a number of advantages for lab experiments. It is highly selective for the AMPA receptor and does not affect other glutamate receptors, which makes it a useful tool for studying the role of the AMPA receptor in neurological disorders. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in animal models. Additionally, this compound has poor solubility in water, which can make it difficult to administer.
将来の方向性
There are a number of future directions for research on N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide. One potential direction is the development of more potent and selective AMPA receptor antagonists. Another potential direction is the investigation of the long-term effects of this compound on cognitive function and neuronal damage. Additionally, this compound could potentially be used in combination with other drugs to enhance its therapeutic effects. Overall, this compound has shown promise as a potential therapeutic agent for the treatment of neurological disorders, and further research is needed to fully understand its potential.
合成法
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-methylbenzoyl chloride with potassium cyanide to form 4-methylbenzoyl cyanide. This intermediate is then reacted with hydroxylamine hydrochloride to form 4-methylbenzohydroxamic acid. The next step involves the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. This intermediate is then reacted with 4-methylbenzohydroxamic acid to form this compound.
科学的研究の応用
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has been extensively researched for its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Studies have shown that this compound can selectively block the AMPA receptor, which is involved in the transmission of excitatory signals in the brain. By blocking this receptor, this compound can potentially reduce neuronal damage caused by excessive excitatory signaling, which is a hallmark of many neurological disorders.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-5-11(6-4-9)8-13(16)14-12-7-10(2)17-15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKOFJBVANEEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
![N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)

![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5793897.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5793902.png)


![3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid](/img/structure/B5793921.png)
![4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5793939.png)

